molecular formula C24H24N2O4 B5253135 Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate

Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate

Cat. No.: B5253135
M. Wt: 404.5 g/mol
InChI Key: KHGPDTUJFSKHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate typically involves the reaction of diethyl malonate with appropriate substituted pyrazole derivatives. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-methylphenyl)methylidene]propanedioate
  • Diethyl [(3-methylphenyl)methylidene]propanedioate
  • Diethyl 2-[[(4-methylphenyl)amino]methylidene]propanedioate

Uniqueness

Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate is unique due to the presence of the pyrazole ring with phenyl and methylphenyl substitutions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-4-29-23(27)21(24(28)30-5-2)15-19-16-26(20-9-7-6-8-10-20)25-22(19)18-13-11-17(3)12-14-18/h6-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGPDTUJFSKHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.